molecular formula C20H26N4O2S2 B2675599 N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 393838-72-7

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2675599
CAS No.: 393838-72-7
M. Wt: 418.57
InChI Key: CMTUSJAIJRPBDY-UHFFFAOYSA-N
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Description

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazole ring and subsequent functionalization .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c25-17(13-7-3-1-4-8-13)23-19-21-15(11-27-19)16-12-28-20(22-16)24-18(26)14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTUSJAIJRPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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